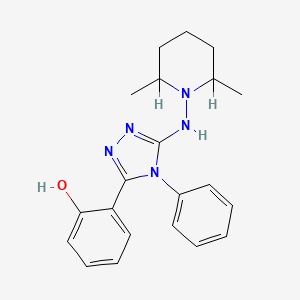
2-(5-((2,6-Dimethyl-1-piperidinyl)amino)-4-phenyl-4H-1,2,4-triazol-3-yl)phenol
描述
2-(5-((2,6-二甲基-1-哌啶基)氨基)-4-苯基-4H-1,2,4-三唑-3-基)苯酚是一种复杂的有机化合物,其结构包含三唑环、苯基和哌啶部分。
属性
CAS 编号 |
82620-00-6 |
|---|---|
分子式 |
C21H25N5O |
分子量 |
363.5 g/mol |
IUPAC 名称 |
2-[5-[(2,6-dimethylpiperidin-1-yl)amino]-4-phenyl-1,2,4-triazol-3-yl]phenol |
InChI |
InChI=1S/C21H25N5O/c1-15-9-8-10-16(2)26(15)24-21-23-22-20(18-13-6-7-14-19(18)27)25(21)17-11-4-3-5-12-17/h3-7,11-16,27H,8-10H2,1-2H3,(H,23,24) |
InChI 键 |
BQKPGMYKYDBCDT-UHFFFAOYSA-N |
规范 SMILES |
CC1CCCC(N1NC2=NN=C(N2C3=CC=CC=C3)C4=CC=CC=C4O)C |
产品来源 |
United States |
准备方法
合成路线和反应条件
2-(5-((2,6-二甲基-1-哌啶基)氨基)-4-苯基-4H-1,2,4-三唑-3-基)苯酚的合成通常涉及多个步骤。一种常见的路线是从三唑环的制备开始,然后引入苯基和哌啶部分。反应条件通常需要使用催化剂、特定溶剂和控制温度,以确保获得所需产物,并具有高纯度和高收率。
工业生产方法
在工业环境中,该化合物的生产可能涉及使用自动化反应器进行大规模反应。该过程将被优化以最大限度地减少浪费并最大限度地提高效率。关键步骤将包括对反应参数的仔细控制以及使用结晶或色谱等纯化技术来分离最终产物。
化学反应分析
反应类型
2-(5-((2,6-二甲基-1-哌啶基)氨基)-4-苯基-4H-1,2,4-三唑-3-基)苯酚可以进行各种化学反应,包括:
氧化: 该反应可以引入含氧官能团。
还原: 该反应可以去除含氧官能团或添加氢原子。
取代: 该反应可以用另一个官能团替换一个官能团。
常用试剂和条件
这些反应中常用的试剂包括像高锰酸钾这样的氧化剂,像硼氢化钠这样的还原剂,以及用于取代反应的亲核试剂或亲电试剂。条件通常涉及特定的溶剂、温度和 pH 值,以推动反应完成。
主要产物
从这些反应中形成的主要产物取决于所使用的特定试剂和条件。例如,氧化可能会产生酮或醛,而还原可能会产生醇。取代反应可以引入各种官能团,例如卤化物或胺。
科学研究应用
2-(5-((2,6-二甲基-1-哌啶基)氨基)-4-苯基-4H-1,2,4-三唑-3-基)苯酚具有多种科学研究应用:
化学: 用作合成更复杂分子的构建块。
生物学: 研究其潜在的生物活性,包括抗菌和抗癌特性。
医学: 研究其作为治疗多种疾病的治疗剂的潜力。
工业: 用于开发具有特定性能的新材料,例如聚合物或涂料。
作用机制
2-(5-((2,6-二甲基-1-哌啶基)氨基)-4-苯基-4H-1,2,4-三唑-3-基)苯酚的作用机制涉及其与特定分子靶标的相互作用。这些靶标可能包括酶、受体或其他蛋白质。该化合物可能通过与这些靶标结合并调节其活性来发挥作用,从而导致细胞通路和生理反应的变化。
相似化合物的比较
类似化合物
- (2,6-二甲基-1-哌啶基)乙酸
- 2,6-二甲基吡嗪
- 5-(2,6-二甲基-1-哌啶基)-2-甲基-3-戊炔-2-醇
独特性
与这些类似化合物相比,2-(5-((2,6-二甲基-1-哌啶基)氨基)-4-苯基-4H-1,2,4-三唑-3-基)苯酚因其特定官能团和结构特征的组合而独一无二。这种独特性可能赋予独特的化学性质和生物活性,使其成为各种领域研究和开发的宝贵化合物。
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


